molecular formula C18H23N3O4S2 B6044135 2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide

2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide

Katalognummer: B6044135
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: PXPMHGLVJLKYEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases. This compound is also known as TAK-659 and has been identified as a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of B-cell malignancies.

Wirkmechanismus

The mechanism of action of 2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide involves the selective inhibition of BTK, a key enzyme involved in B-cell receptor signaling. BTK plays a critical role in the development and progression of B-cell malignancies, and its inhibition has been shown to induce apoptosis and inhibit proliferation of B-cells.
Biochemical and Physiological Effects
This compound has been shown to selectively inhibit BTK, leading to the inhibition of B-cell receptor signaling and induction of apoptosis in B-cells. This compound has also been shown to inhibit the production of inflammatory cytokines and chemokines, and has been identified as a potential therapeutic agent for the treatment of autoimmune diseases and inflammatory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide is its selective inhibition of BTK, which makes it a promising candidate for the treatment of B-cell malignancies. However, one of the limitations of this compound is its potential off-target effects, which may limit its therapeutic efficacy in certain diseases.

Zukünftige Richtungen

There are several future directions for the research and development of 2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the therapeutic efficacy of this compound in preclinical and clinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Additionally, the identification of potential biomarkers for patient selection and monitoring may also be an important future direction for the development of this compound.

Synthesemethoden

The synthesis of 2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide involves several steps, including the reaction of 4-piperidone with methylsulfonyl chloride to form 1-(methylsulfonyl)-4-piperidinone. This intermediate is then reacted with 4-chlorobenzonitrile to form 2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-4-cyano-benzamide. The final step involves the reaction of this intermediate with 2-(1,3-thiazol-4-yl)ethylamine to form this compound.

Wissenschaftliche Forschungsanwendungen

2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. This compound has been shown to selectively inhibit BTK, a key enzyme involved in B-cell receptor signaling, and has been identified as a promising candidate for the treatment of B-cell malignancies.

Eigenschaften

IUPAC Name

2-(1-methylsulfonylpiperidin-4-yl)oxy-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-27(23,24)21-10-7-15(8-11-21)25-17-5-3-2-4-16(17)18(22)19-9-6-14-12-26-13-20-14/h2-5,12-13,15H,6-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPMHGLVJLKYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)NCCC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.